molecular formula C16H21NO4 B1527707 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate CAS No. 1236144-51-6

1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate

Cat. No.: B1527707
CAS No.: 1236144-51-6
M. Wt: 291.34 g/mol
InChI Key: MBELYSROOPOIIB-UHFFFAOYSA-N
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Description

1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.35 g/mol. It is a white solid with applications in various fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloride with tert-butyl azetidine-1,3-dicarboxylate under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various substituted azetidines or benzyl derivatives.

Scientific Research Applications

1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate is similar to other azetidine derivatives, such as 3-benzyl 1-tert-butyl azetidine-1,3-dicarboxylate. its unique structural features, such as the presence of the benzyl group and tert-butyl group, contribute to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate

  • Other azetidine derivatives with different substituents on the azetidine ring

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its continued study and development may lead to new discoveries and advancements in multiple fields.

Properties

IUPAC Name

1-O-benzyl 3-O-tert-butyl azetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-17(10-13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBELYSROOPOIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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